molecular formula C9H11N3O B13197706 3,5-Diamino-2-(methoxymethyl)benzonitrile

3,5-Diamino-2-(methoxymethyl)benzonitrile

Cat. No.: B13197706
M. Wt: 177.20 g/mol
InChI Key: VDZNCEPWHKHGEY-UHFFFAOYSA-N
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Description

3,5-Diamino-2-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C₉H₁₁N₃O. It is characterized by the presence of two amino groups and a methoxymethyl group attached to a benzonitrile core. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-2-(methoxymethyl)benzonitrile typically involves aromatic nucleophilic substitution reactions. One common method involves the stepwise introduction of amino groups onto a benzonitrile scaffold. For instance, difluoro-benzenes with an activating group in the meta position to the fluorines can undergo sequential derivatization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale aromatic nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-2-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

3,5-Diamino-2-(methoxymethyl)benzonitrile is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3,5-Diamino-2-(methoxymethyl)benzonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diamino-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3,5-Diamino-2-chlorobenzonitrile: Contains a chlorine atom instead of a methoxymethyl group.

Uniqueness

3,5-Diamino-2-(methoxymethyl)benzonitrile is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide distinct advantages in specific chemical and biological applications .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3,5-diamino-2-(methoxymethyl)benzonitrile

InChI

InChI=1S/C9H11N3O/c1-13-5-8-6(4-10)2-7(11)3-9(8)12/h2-3H,5,11-12H2,1H3

InChI Key

VDZNCEPWHKHGEY-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=C1N)N)C#N

Origin of Product

United States

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